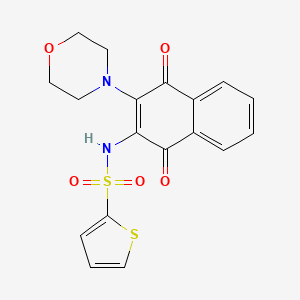

N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)thiophene-2-sulfonamide

説明

N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)thiophene-2-sulfonamide is a complex organic compound that features a morpholine ring, a naphthalene core, and a thiophene sulfonamide group

特性

IUPAC Name |

N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5S2/c21-17-12-4-1-2-5-13(12)18(22)16(20-7-9-25-10-8-20)15(17)19-27(23,24)14-6-3-11-26-14/h1-6,11,19H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMFMVUGBOSMDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)NS(=O)(=O)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the naphthalene core, which undergoes functionalization to introduce the morpholine and thiophene sulfonamide groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated synthesis, can enhance efficiency and scalability. Purification techniques like crystallization, distillation, and chromatography are employed to obtain the desired compound with high purity.

化学反応の分析

Types of Reactions

N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.

Reduction: Removal of oxygen or addition of hydrogen to reduce the compound.

Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Recent studies have demonstrated that sulfonamide derivatives, including N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)thiophene-2-sulfonamide, exhibit significant anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. A notable study indicated that certain sulfonamides could induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific enzymes or pathways crucial for tumor growth. For instance, sulfonamides can act as inhibitors of carbonic anhydrase or other metabolic enzymes involved in cancer cell metabolism, leading to reduced tumor viability .

Biological Research

Enzyme Inhibition Studies

N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)thiophene-2-sulfonamide has been evaluated for its potential to inhibit various enzymes. In particular, studies have focused on its ability to inhibit dimethylarginine dimethylaminohydrolase (DDAH) and arginine deiminase (ADI), both of which are implicated in numerous physiological processes and disease states . Compounds within this class have shown micromolar inhibition levels against these targets.

Antimicrobial Properties

Research has also explored the antimicrobial efficacy of sulfonamides. The compound's structural features suggest potential activity against bacterial infections. In vitro assays have indicated that similar sulfonamide compounds can inhibit the growth of a range of pathogenic bacteria .

Material Science

Synthesis of Functionalized Materials

The unique reactivity of N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)thiophene-2-sulfonamide allows it to be utilized in the synthesis of functionalized polymers and materials. Researchers have investigated its application in creating novel materials with tailored properties for use in drug delivery systems and other biomedical applications .

Case Studies

-

Anticancer Efficacy Study

A study conducted by the National Cancer Institute evaluated a series of sulfonamide derivatives against a panel of human tumor cell lines. The results indicated that N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)thiophene-2-sulfonamide showed a mean growth inhibition rate significantly higher than control compounds, highlighting its potential as an anticancer agent . -

Enzyme Inhibition Assessment

Research published in Molecules reported on the inhibitory effects of several sulfonamide derivatives on DDAH and ADI. The findings demonstrated that modifications to the core structure could enhance inhibitory potency, suggesting pathways for further development in therapeutic applications targeting these enzymes .

作用機序

The mechanism of action of N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action .

類似化合物との比較

Similar Compounds

Similar compounds include other naphthalene derivatives, morpholine-containing molecules, and thiophene sulfonamides. Examples are:

- Naphthalene-2-sulfonamide

- Morpholine-4-carboxamide

- Thiophene-2-sulfonic acid

Uniqueness

N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)thiophene-2-sulfonamide is unique due to its combination of structural features, which confer distinct chemical and biological properties.

生物活性

N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)thiophene-2-sulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound can be described by its chemical formula and molecular weight of approximately 392.44 g/mol. Its structure features a thiophene ring attached to a sulfonamide group and a naphthalene derivative, which contributes to its unique biological properties.

Antimicrobial Properties

Sulfonamides, including derivatives like N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)thiophene-2-sulfonamide, are known for their bacteriostatic effects. They inhibit bacterial growth by interfering with folate synthesis. Recent studies have shown that hybridization of sulfonamides with various heterocycles enhances their antimicrobial efficacy. For instance, compounds combining thiophene with sulfonamide structures have exhibited significant activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Emerging research indicates that this compound may possess anticancer properties. A study demonstrated that sulfonamide hybrids could induce apoptosis in cancer cells through the activation of specific signaling pathways. The incorporation of a dioxonaphthalene moiety has been linked to increased cytotoxicity against various cancer cell lines .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, compounds similar to N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)thiophene-2-sulfonamide have shown promise as anti-inflammatory agents. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways such as NF-kB signaling .

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。